molecular formula C38H75NO5 B13366749 Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate

Cat. No.: B13366749
M. Wt: 626.0 g/mol
InChI Key: IQAXLMVLOHNOSA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate involves multiple steps, including esterification and amidation reactions. The starting materials typically include nonyl alcohol, 2-hydroxyethylamine, and undecan-3-yloxy octanoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The amidation step may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to form the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes purification steps such as distillation and recrystallization to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in lipid nanoparticles.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate is unique due to its specific combination of functional groups and alkyl chain length, which confer distinct physicochemical properties and biological activities. Its ability to integrate into lipid membranes and interact with proteins makes it particularly valuable in research applications .

Properties

Molecular Formula

C38H75NO5

Molecular Weight

626.0 g/mol

IUPAC Name

nonyl 8-[2-hydroxyethyl-(8-oxo-8-undecan-3-yloxyoctyl)amino]octanoate

InChI

InChI=1S/C38H75NO5/c1-4-7-9-11-13-21-27-35-43-37(41)29-23-17-14-19-25-31-39(33-34-40)32-26-20-15-18-24-30-38(42)44-36(6-3)28-22-16-12-10-8-5-2/h36,40H,4-35H2,1-3H3

InChI Key

IQAXLMVLOHNOSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CC)CCCCCCCC)CCO

Origin of Product

United States

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